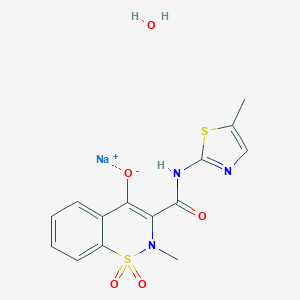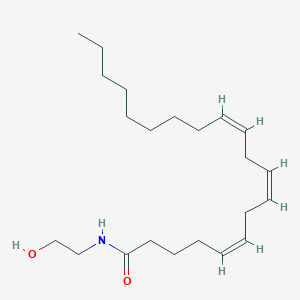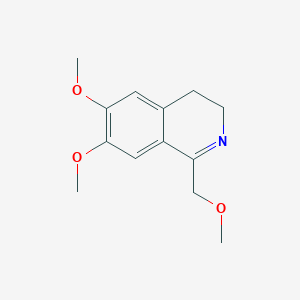
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues was achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another study reported the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via morpholinone derivatives .Applications De Recherche Scientifique
Photophysical Properties
The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline have been studied, revealing how acid-base interactions affect its behavior in protic solvents. This compound shows unique spectral and luminescent properties due to the presence of solvated initial molecules and their protonated cationic forms, offering insights into its potential applications in materials science and spectroscopy (Dubouski et al., 2006).
Chemical Synthesis and Reactions
Research on 6,7-dimethoxy-3,4-dihydroisoquinoline includes studies on its synthesis and reactions. For instance, selective ether cleavage has been observed in this compound under specific conditions, providing a route to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965). Furthermore, detailed studies on its partial O-demethylation have been conducted, contributing to the field of organic chemistry (Brossi & Teitel, 1970).
Pharmacological Research
In pharmacology, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies contribute to understanding the compound's potential in medicinal chemistry, particularly regarding its interactions with specific biochemical receptors (Graulich et al., 2006).
Alkaloid Synthesis
This compound also plays a role in the synthesis of various alkaloids. Controlled conditions allow for its use in preparing benzylisoquinolines and tetrahydroprotoberberines, showing its versatility in the synthesis of complex organic molecules (Blank & Opatz, 2011).
Cytotoxicity and Molecular Docking
The cytotoxicity of novel compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline has been explored, with docking simulations providing insights into their potential antitumor properties. This research is significant for developing new therapeutic agents (Saleh et al., 2020).
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAMYDHVZJFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCCC2=CC(=C(C=C21)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



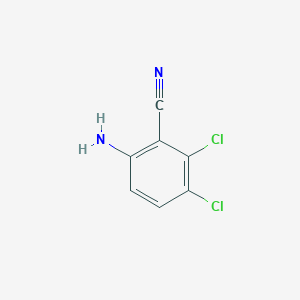

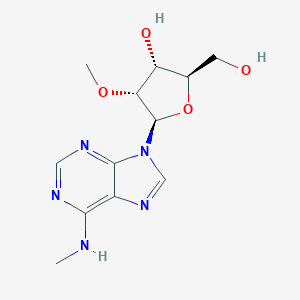
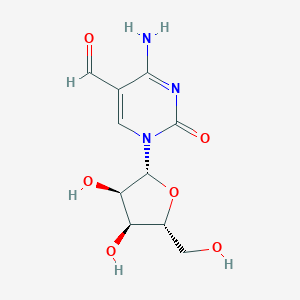
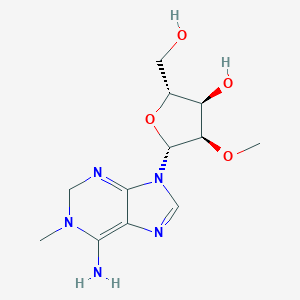
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

